molecular formula C19H19N3O3 B2408986 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-99-5

5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2408986
CAS No.: 338750-99-5
M. Wt: 337.379
InChI Key: BRTPKPGANQCNFO-LGMDPLHJSA-N
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Description

5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the ethoxy and phenyl groups. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often carried out to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrazolone derivatives. Substitution reactions can introduce different functional groups into the pyrazolone ring, leading to a wide range of derivatives .

Scientific Research Applications

5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxyanilino groups allows for unique interactions with biological targets and enables the exploration of novel chemical reactions. This compound’s versatility makes it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

5-ethoxy-4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-18-17(13-20-14-9-11-16(24-2)12-10-14)19(23)22(21-18)15-7-5-4-6-8-15/h4-13,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMIUAFRSCPQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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